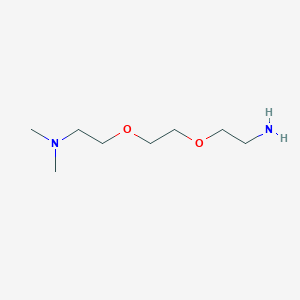

Dimethylamino-PEG2-C2-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diméthylamino-PEG2-C2-NH2 est un lieur à base de polyéthylène glycol (PEG) utilisé dans la synthèse des chimères de ciblage de la protéolyse (PROTAC). Les PROTAC sont une classe de molécules qui peuvent dégrader sélectivement les protéines cibles en exploitant le système ubiquitine-protéasome dans les cellules . Ce composé est particulièrement précieux dans le domaine de la dégradation ciblée des protéines, qui a des implications significatives pour la découverte et le développement de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Diméthylamino-PEG2-C2-NH2 implique généralement la réaction de composés diméthylamino avec des dérivés de PEG. Le processus comprend généralement les étapes suivantes :

Activation du PEG : Le dérivé de PEG est activé à l’aide d’un réactif approprié, tel que le chlorure de tosyle ou le chlorure de mésyle, pour former un intermédiaire réactif.

Substitution nucléophile : L’intermédiaire PEG activé subit une substitution nucléophile avec un composé diméthylamino, ce qui conduit à la formation de Diméthylamino-PEG2-C2-NH2.

Méthodes de production industrielle

La production industrielle de Diméthylamino-PEG2-C2-NH2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Activation en vrac : De grandes quantités de dérivés de PEG sont activées à l’aide de réactifs de qualité industrielle.

Conditions de réaction contrôlées : La réaction de substitution nucléophile est effectuée dans des conditions contrôlées pour assurer un rendement et une pureté élevés.

Purification : Le produit final est purifié à l’aide de techniques telles que la chromatographie sur colonne ou la recristallisation.

Analyse Des Réactions Chimiques

Types de réactions

Diméthylamino-PEG2-C2-NH2 subit principalement des réactions de substitution nucléophile en raison de la présence du groupe diméthylamino. Il peut également participer à :

Oxydation : Dans des conditions spécifiques, le groupe diméthylamino peut être oxydé pour former des dérivés N-oxyde.

Réduction : Le composé peut être réduit pour former des amines secondaires.

Substitution : Le groupe diméthylamino peut être substitué par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (mCPBA) sont couramment utilisés.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Divers nucléophiles, y compris les halogénures et les amines, peuvent être utilisés en conditions basiques ou acides.

Principaux produits

Dérivés N-oxyde : Formés par oxydation.

Amines secondaires : Résultant de la réduction.

Amines substituées : Produites par substitution nucléophile.

Applications De Recherche Scientifique

Diméthylamino-PEG2-C2-NH2 a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme lieur dans la synthèse des PROTAC, facilitant l’étude de la dégradation ciblée des protéines.

Biologie : Aide à l’investigation des fonctions et des interactions des protéines en dégradant sélectivement des protéines spécifiques.

Médecine : Joue un rôle dans la découverte de médicaments, en particulier dans le développement de thérapies pour les maladies causées par des fonctions protéiques aberrantes.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés .

Mécanisme D'action

Diméthylamino-PEG2-C2-NH2 fonctionne comme un lieur dans les PROTAC, qui se composent de deux ligands connectés par un lieur. Un ligand se lie à une ligase ubiquitine E3, tandis que l’autre se lie à la protéine cible. Le PROTAC rapproche la protéine cible et la ligase E3, ce qui conduit à l’ubiquitination et à la dégradation subséquente de la protéine cible par le protéasome .

Comparaison Avec Des Composés Similaires

Composés similaires

Diméthylamino-PEG3-C2-NH2 : Un autre lieur à base de PEG avec une unité éthylène glycol supplémentaire.

Diméthylamino-PEG4-C2-NH2 : Contient deux unités éthylène glycol supplémentaires par rapport au Diméthylamino-PEG2-C2-NH2.

Unicité

Diméthylamino-PEG2-C2-NH2 est unique en raison de sa longueur et de sa flexibilité spécifiques, qui peuvent influer sur l’efficacité et la sélectivité des PROTAC. Le choix de la longueur du lieur peut affecter l’arrangement spatial et l’affinité de liaison des ligands, ce qui fait de Diméthylamino-PEG2-C2-NH2 un outil précieux pour optimiser la conception des PROTAC .

Propriétés

Formule moléculaire |

C8H20N2O2 |

|---|---|

Poids moléculaire |

176.26 g/mol |

Nom IUPAC |

2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C8H20N2O2/c1-10(2)4-6-12-8-7-11-5-3-9/h3-9H2,1-2H3 |

Clé InChI |

QOMMRYQLPDTSQL-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CCOCCOCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)

![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)